molecular formula C9H12Cl2N4 B2765178 [6-(1H-Imidazol-1-YL)-3-pyridinyl]methanamine dihydrochloride CAS No. 1170645-79-0

[6-(1H-Imidazol-1-YL)-3-pyridinyl]methanamine dihydrochloride

Cat. No.: B2765178
CAS No.: 1170645-79-0
M. Wt: 247.12
InChI Key: QWCRSHHCIMXANU-UHFFFAOYSA-N
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Description

[6-(1H-Imidazol-1-YL)-3-pyridinyl]methanamine dihydrochloride is a compound that features both imidazole and pyridine rings These heterocyclic structures are known for their significant roles in various biological and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(1H-Imidazol-1-YL)-3-pyridinyl]methanamine dihydrochloride typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method includes the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction can be catalyzed by nickel and involves mild conditions that allow for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

[6-(1H-Imidazol-1-YL)-3-pyridinyl]methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole or pyridine rings.

    Substitution: Both the imidazole and pyridine rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of imidazole N-oxides, while substitution reactions can yield a variety of functionalized derivatives.

Scientific Research Applications

[6-(1H-Imidazol-1-YL)-3-pyridinyl]methanamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [6-(1H-Imidazol-1-YL)-3-pyridinyl]methanamine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with a similar ring structure, used widely in pharmaceuticals and as a ligand in coordination chemistry.

    Pyridine: Another related compound, known for its use as a solvent and reagent in organic synthesis.

Uniqueness

What sets [6-(1H-Imidazol-1-YL)-3-pyridinyl]methanamine dihydrochloride apart is the combination of both imidazole and pyridine rings in a single molecule. This dual functionality allows it to participate in a broader range of chemical reactions and interactions, making it a versatile tool in scientific research.

Properties

IUPAC Name

(6-imidazol-1-ylpyridin-3-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.2ClH/c10-5-8-1-2-9(12-6-8)13-4-3-11-7-13;;/h1-4,6-7H,5,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCRSHHCIMXANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)N2C=CN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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